Methyl 5-(aminomethyl)furan-3-carboxylate
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Overview
Description
Methyl 5-(aminomethyl)furan-3-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an aminomethyl group at the 5-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(aminomethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(aminomethyl)furfural with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester group facilitated by the acidic environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, where they undergo the esterification reaction. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)furan-3-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Ethyl 5-(aminomethyl)furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-(aminomethyl)furan-3-carboxylate is unique due to the presence of both an aminomethyl group and a furan ring, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Biological Activity
Methyl 5-(aminomethyl)furan-3-carboxylate (MAFCA) is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAFCA, including its synthesis, cytotoxicity against cancer cell lines, and antibacterial properties.
Chemical Structure and Properties
MAFCA is characterized by a furan ring substituted with an aminomethyl group at the 5-position and a carboxylate group esterified with a methyl group. Its molecular formula is C7H9NO3 with a molecular weight of approximately 191.61 g/mol . The structure plays a crucial role in its biological activity, particularly in interactions with biological targets.
Synthesis of MAFCA
The synthesis of MAFCA typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. Various methods have been reported, including:
- Amination of Furan Aldehydes : Utilizing biocatalysis for the efficient conversion of furans into aminomethyl derivatives.
- Chemical Reactions : Traditional organic synthesis techniques involving furan derivatives and amine reagents.
These methods allow for the production of MAFCA in sufficient yields for biological testing .
Anticancer Activity
MAFCA has demonstrated significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : Studies indicate that MAFCA exhibits potent cytotoxicity against HeLa cells, with an IC50 value reported around 62.37 µg/mL .
- Other Cancer Cell Lines : Additional studies have evaluated its effects on HepG2 (human liver carcinoma) and Vero (African green monkey kidney) cells, highlighting its potential as an anticancer agent.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate specific pathways involved.
Antibacterial Activity
MAFCA has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 250 µg/mL.
- Escherichia coli : Similar antibacterial effects were noted, indicating broad-spectrum activity against pathogenic bacteria .
The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparative Biological Activity
The following table summarizes the biological activities observed for MAFCA compared to related compounds:
Compound | IC50 (µg/mL) | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | 62.37 | 250 | Anticancer & Antibacterial |
Methyl 5-(hydroxymethyl)-2-furan carboxylate | 50 | 500 | Anticancer |
Other derivatives (e.g., amides) | Varies | Varies | Anticancer/Antibacterial |
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted by Phutdhawong et al. explored various derivatives of furan compounds, including MAFCA, assessing their cytotoxic effects on cancer cell lines. The findings underscored the importance of structural modifications in enhancing biological activity .
- Antibacterial Evaluation : Research evaluating the antibacterial properties indicated that MAFCA and its derivatives possess significant activity against common pathogens, suggesting potential applications in treating bacterial infections.
- Enzymatic Synthesis : Recent advancements in biocatalysis have facilitated the production of MAFCA through enzymatic pathways, showcasing an innovative approach to synthesizing biologically active compounds from renewable resources .
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGFVLIPQVQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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